molecular formula C16H18O3 B8784508 1-Methoxy-4-[(4-methoxyphenyl)methoxymethyl]benzene CAS No. 5405-95-8

1-Methoxy-4-[(4-methoxyphenyl)methoxymethyl]benzene

カタログ番号: B8784508
CAS番号: 5405-95-8
分子量: 258.31 g/mol
InChIキー: SDTORDSXCYSNTD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Methoxy-4-[(4-methoxyphenyl)methoxymethyl]benzene is a useful research compound. Its molecular formula is C16H18O3 and its molecular weight is 258.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

5405-95-8

分子式

C16H18O3

分子量

258.31 g/mol

IUPAC名

1-methoxy-4-[(4-methoxyphenyl)methoxymethyl]benzene

InChI

InChI=1S/C16H18O3/c1-17-15-7-3-13(4-8-15)11-19-12-14-5-9-16(18-2)10-6-14/h3-10H,11-12H2,1-2H3

InChIキー

SDTORDSXCYSNTD-UHFFFAOYSA-N

正規SMILES

COC1=CC=C(C=C1)COCC2=CC=C(C=C2)OC

製品の起源

United States

Synthesis routes and methods I

Procedure details

Retinyl 4-Methoxybenzyl Ether (3e) was prepared from retinol and 4-methoxybenzyl chloride by the method described for 3c. The ether extract was washed successively with saturated sodium bicarbonate solution and with brine. The crude product was purified by successive chromatographic operations with the column absorbent and eluting solvent as follows: deactivated alumina, pentane and then 95:5 pentane-ethyl acetate; silica gel 60, chloroform; silica gel 60, 4:1 chloroform-pentane; repetition of the last method. The purified product was a yellow syrup: HPLC, 99.3% (340 nm), 100% (254 nm); MS m/z 406 (M), 285 (C20H29O), 269 (C20H29), 255 (C19H27), 121 (4-methoxybenzyl); UV λmax326 nm (ε 51 300), 226 nm (ε 14 000); 1H NMR (CDCl3) δ 7.27 (m, 2H, H2′), 6.88 (m, 2H, H3′), 6.59(dd, 1H, H11, J10,11=11.3 Hz, J11,12=15.0Hz), 6.29 (d, 1H, H12), 6.15 (bd, 1H, H8,J7,8=16.0Hz), 6.11 (d, 1H, H7), 6.09 (d, 11H, H10), 5.68 (t, 1H, H14), 4.45 (s, 2H, H21), 4.15 (d, 2H, H15, J14,15=6.8 Hz), 3.80 (s, 3H, OCH3), 2.01 (t, 2H, H4), 1.95 (s, 3H, H17), 1.82 (s, 3H, H20), 1.71 (s, 3H, H18), 1.65-1.57 (m, 2H, H3), 1.48-1.44 (m, 3H, H2), 1.02 (s, 6H, H16, H17). Anal. Calcd. for C28H38O2.½H2O:C, 80.92; H, 9.46. Found: C, 80.93; H, 9.38.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3c
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The starting species, Compound 2a, 4-dimethyl-5a-cholesta-8,14-dien-3b-ol, was prepared from 7-dehydrocholesterol (Sigma Chemical Co., P.O. Box 14508, St. Louis, Mo. 63178) by the method described by Bloch and Gautschi in J. Chem. Soc., 223 (6), 1343 (1958). Treatment of the 8,14-dien-3b-ol (2a) with sodium hydride (Alfa Products, P.O. Box 299, Danvers, Mass. 01923) and 4-methoxybenzyl chloride [prepared by the method described by R. L. Schriner and C. J. Hull in J. Org. Chem., 10, 228 (1945)] in 4 parts of tetrahydrofuran and 1 part of N,N-dimethylformamide at 70° C. afforded the corresponding p-methoxybenzyl ether 2b in near quantitative yield. Hydroxylation of the diene 2b with stoichiometric amount of osmium tetroxide (Alfa) in the presence of 10 equivalents of anhydrous pyridine (Aldrich Chemical Co., Inc., 940 West St., Paul Ave., Milwaukee, Wis. 53233) in benzene provided the 14,15-diol in 82% yield. Opening of the steroid D-ring was achieved by reacting the diol 3b with lead tetraacetate (Aldrich, recrystallized from acetic acid) in benzene to give the corresponding tricyclic enone-aldehyde 4b in quantitative yield. Selective conversion of the enone-aldehyde 4b to a dimethyl acetal 5b by with trimethyl orthoformate (Aldrich) and camphorsulfonic acid (Aldrich) in methanol (>95% yield) ensured the functionalization at C-14 without complication at C-15. The necessary functional groups at 14-position were introduced at this stage by adding various nucleophiles to the carbonyl. Diisobutyl aluminum hydride (Aldrich, 1 molar solution in hexane) reduction of the enone 5b in methyl chloride afforded the alcohol 12b in 85% yield.
Name
2a, 4-dimethyl-5a-cholesta-8,14-dien-3b-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
7-dehydrocholesterol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 6 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 2a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a stirred 0° C. solution of the alcohol (755 mg, 1.22 mmol) and p-methoxybenzyltrichloroacetimidate (3.446 g, 12.2 mmol) in CH2Cl2 (120 mL) at 0° C. was added a 0.1 M solution of BF3.OEt2 in CH2Cl2 (50 μL). The resulting orange solution was stirred for 10 min, at which time TLC showed no remaining starting material. Saturated aqueous NaHCO3 (40 mL) was added, and after vigorous mixing the separated organic phase was dried over Na2SO4, filtered, and concentrated. The residue was chromatographed on silica gel (hexanes/ethyl acetate; 5:1) to give the p-methoxybenzyl ether (866 mg, 1.17 mmol, 96% yield) as a clear oil.
[Compound]
Name
alcohol
Quantity
755 mg
Type
reactant
Reaction Step One
Quantity
3.446 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
50 μL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Sordaricin benzyl ester (161.2 mg) was dissolved in 6 mL of N,N-dimethylformamide and p-methoxybenzyl chloride (1 mL) was added followed by excess sodium hydroxide (50 mg of a 60% dispersion in mineral oil). The mixture was stirred overnight. The mixture was diluted with ether and carefully washed with water. The ether layer was dried over anhydrous sodium sulfate and the volatiles removed in vacuo. The residue was purified by silica gel chromatography to give 192.5 mg (93%) of the p-methoxybenzyl ether.
[Compound]
Name
Sordaricin benzyl ester
Quantity
161.2 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

For example, 3-hydroxy-furo[3,4-b]pyridine-5,7-dione 28.11 (German Patent 4343923) is reacted in tetrahydrofuran solution at 50° with 4-methoxybenzyl bromide and potassium carbonate, to give the 4-methoxybenzyl ether 28.12. The product is then converted, as described above, into the silyl-protected bicyclic ester 28.13. The 4-methoxybenzyl ether is then removed by reaction with dichlorodicyanobenzoquinone in dichloromethane at ambient temperature, as described in Tet. Lett., 27,3651, 1986, to give the phenol 28.14. The product is then reacted in tetrahydrofuran solution with a dialkyl bromomethyl phosphonate 29.15 (Lancaster) and potassium carbonate, to produce the phosphonate 28.16; the product is then converted, by desilylation, amide formation, bromination, reaction with methylamine and carbamate formation, using the procedures described above, into the hydroxyamide 28.17.
Name
3-hydroxy-furo[3,4-b]pyridine-5,7-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。